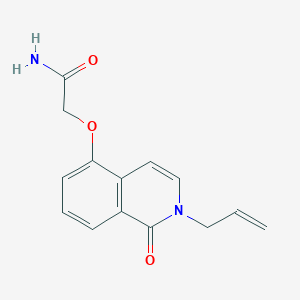
2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, also known as OPAQ, is a chemical compound that has been studied for its potential use in scientific research. This molecule has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antioxidant Activity
This compound has been synthesized and evaluated for its antioxidant activity . The antioxidant activity was evaluated using the phosphomolybdenum method . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus preventing oxidative stress and related diseases.
Drug Development
“2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide” has shown promise in drug development . It has been investigated in preclinical studies and clinical trials for various diseases.
Cancer Treatment
This compound has been investigated for its potential in cancer treatment . Cancer is a major global health problem, and the development of new treatments is a key area of research.
Treatment of Inflammatory Disorders
The compound has also been studied for its potential in treating inflammatory disorders . Inflammation is a common response to injury or infection, but chronic inflammation can lead to various diseases.
Treatment of Neurodegenerative Disorders
Research has also explored the use of “2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide” in the treatment of neurodegenerative disorders . These disorders, which include diseases like Alzheimer’s and Parkinson’s, involve the progressive loss of structure or function of neurons.
Synthesis of Schiff’s Bases
This compound has been used in the synthesis of Schiff’s bases . Schiff’s bases are typically synthesized via condensation of primary amines with active carbonyls . They have several biological applications, including antitumoral, antifungal, antibacterial, antimicrobial, and anthelmintic uses .
properties
IUPAC Name |
2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-7-16-8-6-10-11(14(16)18)4-3-5-12(10)19-9-13(15)17/h2-6,8H,1,7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHLZWLTTDMHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3019723.png)


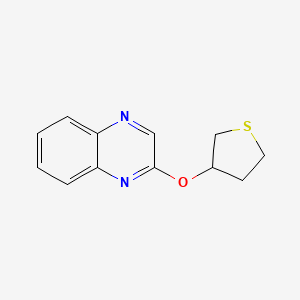
![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3019728.png)
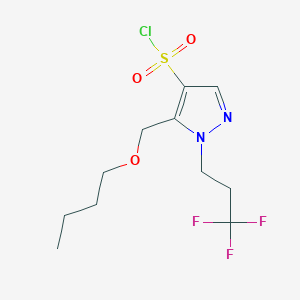
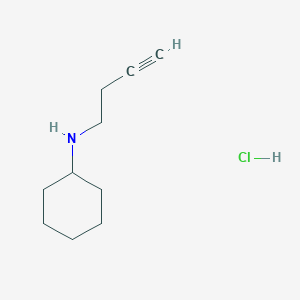
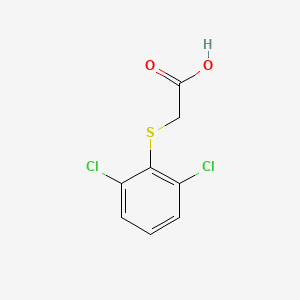
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)
![Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3019737.png)
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B3019739.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B3019740.png)